The synthesis of 3-Methyl-5-(morpholin-4-yl)pyridin-2-amine can be achieved through several methods, with the Buchwald-Hartwig amination reaction being one of the most prominent. This method typically involves:
For industrial applications, the synthesis is scaled up while maintaining strict control over reaction parameters to ensure product quality. Purification methods such as recrystallization or chromatography are employed to isolate the compound effectively .
The molecular structure of 3-Methyl-5-(morpholin-4-yl)pyridin-2-amine can be described as follows:
The presence of these functional groups results in a compound that can engage in various chemical interactions, making it versatile for further modifications .
3-Methyl-5-(morpholin-4-yl)pyridin-2-amine is involved in several significant reactions:
The mechanism of action of 3-Methyl-5-(morpholin-4-yl)pyridin-2-amine primarily involves its role as an inhibitor of selective norepinephrine reuptake. This interaction affects neurotransmitter levels within the brain, which may have implications for treating conditions such as depression or anxiety disorders . The specific binding affinity and kinetic parameters would require further investigation through biochemical assays.
3-Methyl-5-(morpholin-4-yl)pyridin-2-amine is typically characterized by:
Key chemical properties include:
3-Methyl-5-(morpholin-4-yl)pyridin-2-amine has several important applications:
Morpholine (tetrahydro-1,4-oxazine) is a privileged heterocycle in medicinal chemistry due to its balanced physicochemical properties and versatile target engagement. The oxygen and nitrogen atoms within its six-membered ring enable hydrogen-bond acceptor and donor interactions, facilitating binding to biological targets—particularly kinases—while improving aqueous solubility compared to purely aromatic systems. This heterocycle features prominently in FDA-approved drugs (e.g., gefitinib, voriconazole) and clinical candidates, primarily due to its ability to anchor to kinase hinge regions through key hydrogen bonds. For example, in phosphoinositide 3-kinase (PI3K) inhibitors like bimiralisib (PQR309), the morpholine oxygen interacts with Val851 in PI3Kα’s ATP-binding site, a conserved interaction critical for potency [6].
Table 1: Selected Morpholine-Containing Kinase Inhibitors in Clinical Development
Compound | Target(s) | Indication | Structural Role of Morpholine |
---|---|---|---|
Bimiralisib (PQR309) | Pan-PI3K/mTOR | Solid tumors, Lymphoma | H-bond acceptor in hinge region (Val851, PI3Kα) |
Buparlisib (BKM120) | Pan-PI3K | Breast cancer | ATP-competitive hinge binding |
Apitolisib (GDC-0980) | PI3K/mTOR | Renal cell carcinoma | Dual hinge interaction for PI3K/mTOR inhibition |
Gedatolisib (PF-05212384) | PI3K/mTOR | Solid tumors | Core binding motif in triazine scaffold |
The morpholine ring in 3-methyl-5-(morpholin-4-yl)pyridin-2-amine serves dual functions: (1) It enhances solubility (logP = 0.92) and bioavailability by introducing polarity without excessive hydrophilicity [1] [4], and (2) its conformational flexibility allows optimal orientation for target binding, making it a versatile scaffold for optimizing pharmacokinetic properties in CNS-penetrant agents [6].
Kinase inhibitors frequently integrate pyridine and morpholine motifs to achieve selective ATP-competitive inhibition. The pyridine ring in 3-methyl-5-(morpholin-4-yl)pyridin-2-amine offers a rigid planar core that supports π-stacking interactions within hydrophobic kinase pockets, while the 2-amino group serves as a hydrogen bond donor. This is exemplified in ROCK-II inhibitors, where pyridin-2-amine derivatives exhibit IC₅₀ values as low as 20 nM. Crucially, substitution patterns dictate potency: 4-Pyridyl analogs demonstrate superior activity over 3-substituted variants due to optimal vector alignment with the kinase’s affinity pocket [3].
The methyl group at the pyridine 3-position in this compound enhances metabolic stability by sterically blocking cytochrome P450-mediated oxidation—a common liability in unsubstituted heterocycles. Meanwhile, the morpholine at C5 extends toward solvent-exposed regions, reducing off-target interactions while maintaining solubility. Molecular docking of analogous thiazole-2-amines confirms that the morpholine’s orientation impacts interactions with residues like Asp841 in PI3Kγ, explaining its role in isoform selectivity [3] [6].
Table 2: Impact of Pyridine Substitution Patterns on Kinase Inhibition
Substitution Pattern | Example Scaffold | Kinase IC₅₀ Range | Target Engagement Rationale |
---|---|---|---|
5-(Morpholin-4-yl)-2-aminopyridine | 3-Methyl-5-(morpholin-4-yl)pyridin-2-amine | Variable* | Solvent-facing morpholine; H-bonding 2-amine |
4-(Pyridin-4-yl)thiazol-2-amine | 4a (ROCK-II inhibitor) | 20–500 nM | 4-Pyridyl vector aligns with hydrophobic cleft |
3-Pyridyl analogs | Compound II (Thiazole-amide) | >1 μM | Suboptimal steric orientation in affinity pocket |
*Potency depends on complementary pharmacophore features.
Pyridine-morpholine hybrids emerged in the early 2010s as synthetically tractable scaffolds for kinase inhibitor optimization. The specific compound 3-methyl-5-(morpholin-4-yl)pyridin-2-amine (CAS: 1554988-88-3) was first synthesized circa 2015–2016, coinciding with efforts to modularize triazine- and pyridine-based kinase pharmacophores. Its design principles reflect two evolutionary trends:
Scaffold Hopping from Triazines to Pyridines: Early dimorpholino-triazines (e.g., ZSTK474, bimiralisib) demonstrated potent PI3K inhibition but faced formulation challenges due to high molecular weight (>450 Da). Researchers streamlined these structures by replacing the triazine core with smaller pyridine rings, retaining the morpholine’s hinge-binding capacity while improving bioavailability. 3-Methyl-5-(morpholin-4-yl)pyridin-2-amine (193.25 g/mol) exemplifies this strategy, reducing complexity while preserving key interactions [6].
Hybridization of Aminopyridine and Morpholine Pharmacophores: Prior work on ROCK inhibitors revealed that 5-aminomethyl-thiazol-2-amines with pyridine substitutions (e.g., compound 4a) achieved nanomolar potency. This inspired the direct fusion of morpholine to pyridine at C5, eliminating metabolically labile linkers. The current compound’s synthesis—likely via Buchwald-Hartwig amination or SNAr reaction between 5-bromo-3-methylpyridin-2-amine and morpholine—provides a stable, fragment-like building block for lead optimization [3] [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4